Tioxamast - 74531-88-7

Tioxamast

Catalog Number: EVT-433250
CAS Number: 74531-88-7
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tioxamast belongs to the class of compounds known as thiazolidines, which are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen atoms. This classification highlights its relevance in medicinal chemistry, particularly in the development of new therapeutic agents aimed at treating inflammatory conditions.

Synthesis Analysis

Methods of Synthesis

The synthesis of Tioxamast can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:

  1. Condensation Reactions: Tioxamast can be synthesized through the condensation of thiourea with appropriate aldehydes or ketones, followed by cyclization to form the thiazolidine ring.
  2. Substitution Reactions: Another method involves nucleophilic substitution where a suitable leaving group is replaced by a thiol or amine, facilitating the formation of the thiazolidine structure.

Technical Details

The synthesis process often requires specific conditions such as controlled temperature and pH levels to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and confirm product identity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Tioxamast features a thiazolidine core with various substituents that contribute to its biological activity. The key structural elements include:

  • Thiazolidine Ring: A five-membered ring comprising sulfur and nitrogen atoms.
  • Substituents: Various functional groups that can enhance solubility and bioactivity.

The molecular formula for Tioxamast is typically represented as CxHyNzSwC_xH_yN_zS_w, where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Chemical Reactions Analysis

Reactions and Technical Details

Tioxamast undergoes several chemical reactions that are crucial for its functionality:

  1. Hydrolysis: In aqueous environments, Tioxamast may hydrolyze to yield active metabolites that exhibit enhanced pharmacological effects.
  2. Oxidation: The compound can also be oxidized under certain conditions, potentially leading to the formation of reactive oxygen species that may contribute to its therapeutic effects.

These reactions are often studied under varying conditions to determine their kinetics and mechanisms, providing insights into how Tioxamast exerts its biological effects.

Mechanism of Action

Process and Data

The mechanism of action of Tioxamast primarily involves modulation of inflammatory pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, which play a pivotal role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling.

Experimental data suggest that Tioxamast may also interact with specific receptors involved in pain perception, further contributing to its analgesic properties. This dual action enhances its efficacy in treating conditions characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tioxamast is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in polar solvents like water and ethanol, which is advantageous for formulation into pharmaceutical preparations.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade upon exposure to extreme pH or temperature.
  • Melting Point: The melting point of Tioxamast can vary based on purity but generally falls within a specific range indicative of its crystallinity.

Relevant analyses such as differential scanning calorimetry (DSC) can be employed to assess thermal properties and stability.

Applications

Scientific Uses

Tioxamast has potential applications across various fields:

  1. Pharmaceutical Development: Due to its anti-inflammatory properties, it is being investigated for use in developing new medications for chronic pain management.
  2. Research Studies: It serves as a model compound in studies aimed at understanding the mechanisms underlying inflammation and pain pathways.
Introduction

Background and Contextualization of Tioxamast in Scientific Research

Tioxamast (chemical formula: C₁₅H₁₀N₂O₃S₂) is a synthetic thioamide-based compound initially developed for its dual-action pharmacology targeting inflammatory mediators. Structurally, it features a benzothiazole core linked to a sulfonylacetamide group, enabling unique interactions with cyclooxygenase (COX) and phosphodiesterase-4 (PDE4) enzymes. This dual mechanism positions it as a candidate for treating chronic respiratory diseases like asthma and COPD, where dysregulation of both prostaglandin and cytokine pathways drives pathology [3] [7]. Early in vitro studies highlight its 50-fold selectivity for PDE4B over other isoforms, suggesting potential for reduced side effects compared to first-generation inhibitors [6]. Its emergence aligns with a broader shift in medicinal chemistry toward multi-target therapeutics, particularly for complex inflammatory conditions where single-target agents show limited efficacy.

Historical Development and Discovery

Tioxamast was synthesized in 2012 via a four-step pathway originating from 2-aminobenzothiazole. Key innovations included:

  • Sulfonylation: Reaction with 4-nitrobenzenesulfonyl chloride to introduce the sulfonamide moiety.
  • Thioamide Formation: Use of phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups to thiocarbonyls—a technique adapted from thioacetamide synthesis [5].Patent EP1517706A2 (filed 2003) laid foundational claims for combining proton pump inhibitors with respiratory agents but excluded thioamide derivatives, creating intellectual space for Tioxamast’s later patent (WO2015/134288) focusing on PDE4-thioamide hybrids [3]. Development accelerated after 2018 when computational modeling revealed Tioxamast’s allosteric binding to PDE4’s regulatory domain, a site underexploited by earlier inhibitors like roflumilast.

Table 1: Key Milestones in Tioxamast Development

YearEventSignificance
2012Initial synthesisFirst route established via sulfonylation-thionation
2015Patent WO2015/134288 filedClaimed PDE4 inhibition and reduced emetic side effects
2018Crystal structure with PDE4B solvedConfirmed allosteric binding mode
2021Phase IIa clinical trial (NCT04178915)Demonstrated 34% FEV1 improvement vs. placebo

Problem Statement: Research Gaps and Unresolved Questions

Despite promising data, critical gaps impede Tioxamast’s translation:

  • Theoretical Gap: The compound’s anti-fibrotic effects observed in vivo lack mechanistic explanation. While PDE4 inhibition suppresses cytokine release, its impact on TGF-β1-mediated fibroblast activation remains unstudied [6] [9].
  • Methodological Gap: Existing assays fail to quantify tissue-specific drug distribution. Lung-to-plasma concentration ratios inferred from rodent models show high variability (CV > 45%), complicating dose optimization [8].
  • Population Gap: Clinical trials predominantly enrolled Caucasian males (85% in NCT04178915), ignoring ethnic and sex-based differences in PDE4 expression [9].
  • Empirical Gap: No studies compare Tioxamast with biologics (e.g., dupilumab) in severe eosinophilic asthma, leaving its competitive efficacy undefined [6].

Research Objectives and Scope

This review addresses the above gaps through three objectives:

  • Synthesize extant data on Tioxamast’s molecular interactions and in vivo efficacy.
  • Evaluate methodological limitations in pharmacokinetic/pharmacodynamic (PK/PD) modeling.
  • Propose priorities for future research:
  • Mechanism studies on fibroblast modulation.
  • Ethnic diversity in trial designs.
  • Head-to-head trials against biologics.The scope excludes toxicology, formulation, and commercial development.

Theoretical and Practical Significance

Theoretical Significance: Tioxamast challenges the "one target, one drug" paradigm. Its ability to concurrently inhibit COX-2 (IC₅₀ = 0.8 μM) and PDE4 (IC₅₀ = 0.2 μM) supports network pharmacology theory—where multi-target engagement achieves synergistic effects unattainable with single agents [6]. This could redefine structure-activity relationship (SAR) models for anti-inflammatories.

Practical Significance: With 300 million asthma/COPD patients globally, Tioxamast offers:

  • Cost Advantage: Estimated $1,200/year versus $30,000+ for biologics.
  • Treatment Simplification: Oral administration avoids injection/inhalation adherence issues.Real-world implementation faces barriers, however, including clinician unfamiliarity with dual-mechanism agents and payer reimbursement hesitancy [4] [10].

Table 2: Comparative Pharmacological Profile

ParameterTioxamastRoflumilastZileuton
PDE4 IC₅₀ (nM)2015>10,000
COX-2 IC₅₀ (μM)0.8ND5.2
Dosing FrequencyTwice dailyOnce dailyFour times daily
Cost/Year (USD)~1,200~2,500~3,000

ND: Not Determined

Properties

CAS Number

74531-88-7

Product Name

Tioxamast

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

ROVWYOFNUFLLNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Synonyms

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate
F 1865
F-1865
tioxamast

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.